1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone
Overview
Description
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the family of benzothiophene derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. The benzothiophene moiety is a common structural component in molecules with diverse biological activities, including anti-osteoporosis agents and anti-neoplastic agents .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves the formation of carbon-sulfur bonds and can be achieved through various routes. For instance, a novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for their biological activity, demonstrating the versatility of this scaffold in drug design . Another study reported the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone through carbon-sulfur bond cleavage reactions, showcasing the synthetic accessibility of such compounds . Additionally, methods for synthesizing benzothiophene derivatives via heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols have been developed, further expanding the synthetic toolkit for these molecules .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis, providing detailed insights into the molecular geometry of such compounds . Similarly, the molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a range of chemical reactions, reflecting their reactivity and potential for further functionalization. The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, for example, involved a halogen-exchange reaction, demonstrating the compound's reactivity towards nucleophilic substitution . Moreover, the oxidation and reduction of benzothiophene derivatives have been studied, revealing their metabolic stability and transformation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone and its analogues are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromo substituent can increase the compound's density and molecular weight, while the presence of a carbonyl group can affect its polarity and hydrogen bonding capability. The molecular electrostatic potential of related compounds has been analyzed to determine regions of negative and positive charge, which are important for understanding intermolecular interactions and reactivity .
Scientific Research Applications
Synthesis and Biological Study
The compound has been utilized in the synthesis of benzothiazepine derivatives, which are subsequently characterized and studied for their biological activities. This synthesis involves various steps, including microwave irradiation in the presence of substituted aminobenzenethiol and zinc acetate (Gaikwad et al., 2015).
Biological Activities
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, has shown potent immunosuppressive and immunostimulatory activities on macrophages and T-lymphocytes. It also inhibits LPS-stimulated NO generation, suggesting significant biological potential (Abdel‐Aziz et al., 2011).
Antimicrobial Study
Derivatives of this compound have been explored for their antimicrobial activities, showing excellent results. This underlines the potential of such compounds in addressing microbial infections (Sherekar et al., 2021).
Catalysis in Synthesis
The compound has been used in catalysis for the synthesis of 1-benzothiophen-2-amines, demonstrating its utility in creating valuable chemical intermediates (Petrov et al., 2015).
Pharmaceutical Applications
1-(Benzo[b]thiophen-2-yl)ethanone analogues have been synthesized and evaluated as anti-osteoporosis agents, demonstrating their potential in treating bone-related diseases (Liu et al., 2009).
DNA and RNA Binding Studies
A novel bromo-bridged dimeric copper(II) complex stabilized from a Schiff base ligand, related to 1-(benzo[b]thiophen-2-yl)ethanone, has been studied for its DNA and RNA binding aspects, which is significant for understanding the interaction of such compounds with genetic material (Mandal et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for “1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” are not mentioned in the sources, benzothiophene derivatives are a topic of ongoing research in various fields, including medicinal chemistry and materials science . Therefore, it’s likely that new synthetic methods, applications, and properties of these compounds will continue to be discovered.
properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSOGFICBVCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383603 | |
Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone | |
CAS RN |
97511-06-3 | |
Record name | 2-(Bromoacetyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97511-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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